molecular formula C7H14S B14576954 (2S,6S)-2,6-Dimethylthiane CAS No. 61568-46-5

(2S,6S)-2,6-Dimethylthiane

Cat. No.: B14576954
CAS No.: 61568-46-5
M. Wt: 130.25 g/mol
InChI Key: IHAMTZXWAMHHET-BQBZGAKWSA-N
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Description

Significance of Chiral Sulfur Heterocycles in Contemporary Organic Synthesis

Chiral sulfur-containing compounds are of paramount importance in modern organic synthesis. researchgate.net Their unique stereochemical and electronic properties make them valuable as chiral auxiliaries, ligands in asymmetric catalysis, and as key structural motifs in pharmaceuticals and agrochemicals. researchgate.netnih.gov The ability of the sulfur atom to exist in various oxidation states and to form stable chiral centers contributes significantly to their versatility. researchgate.net In recent years, there has been a surge in the development of new synthetic methods, including transition metal catalysis, organocatalysis, and biocatalysis, to access these molecules with high enantiopurity. researchgate.netnih.gov Specifically, chiral sulfinyl compounds, a class of sulfur heterocycles, are recognized as crucial building blocks in the synthesis of complex molecules due to their ability to induce high levels of stereocontrol. nih.gov

Overview of the Thiane (B73995) Ring System and its Stereoisomers

Thiane, also known as tetrahydro-2H-thiopyran, is a six-membered heterocyclic compound containing one sulfur atom. wikipedia.org The thiane ring can adopt various conformations, with the chair conformation being the most stable. The introduction of substituents on the ring gives rise to stereoisomers, including diastereomers and enantiomers. For instance, in substituted thianes, the substituents can be oriented in either axial or equatorial positions, leading to different conformational preferences and reactivities. researchgate.net The stereochemistry of the thiane ring is a critical factor in determining the biological activity of molecules containing this scaffold. nih.govrsc.org

The stereoisomerism of the thiane ring system can be illustrated by the different possible arrangements of substituents. For example, a 2,6-disubstituted thiane can exist as cis and trans diastereomers. Each of these diastereomers, in turn, can be chiral and exist as a pair of enantiomers if the substituents at C2 and C6 are the same.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61568-46-5

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(2S,6S)-2,6-dimethylthiane

InChI

InChI=1S/C7H14S/c1-6-4-3-5-7(2)8-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

IHAMTZXWAMHHET-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](S1)C

Canonical SMILES

CC1CCCC(S1)C

Origin of Product

United States

Stereochemical and Conformational Analysis of 2s,6s 2,6 Dimethylthiane

Conformational Equilibria in Substituted Thianes

The six-membered thiane (B73995) ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The introduction of substituents, such as methyl groups in (2S,6S)-2,6-Dimethylthiane, significantly influences the conformational equilibrium of the ring.

The conformational preferences of substituents in heterocyclic systems like thianes have been a subject of extensive study. acs.org For cyclohexanes and related heterocycles, the energy difference between having a substituent in an axial versus an equatorial position (the A-value) is a key parameter in determining the most stable conformation. nih.gov Generally, larger substituents prefer the equatorial position to avoid steric interactions with other axial atoms. libretexts.org

Compound FamilyTypical Ring Inversion Barriers (kcal/mol)Reference
Cyclohexanes10–14 nih.gov
Piperidines10–14 nih.gov
Oxanes10–14 nih.gov
Thianes10–14 nih.gov
Silacyclohexanes4.5–5.5 nih.gov

Table 1. Comparison of Ring Inversion Barriers in Different Six-Membered Rings. This table illustrates the significantly lower ring inversion barriers in silacyclohexanes compared to their carbon and heteroatom analogues.

The thiane ring is conformationally mobile and can undergo a process called ring inversion, where one chair conformation flips into another. This process involves passing through higher-energy transition states and intermediates, such as boat and twist-boat conformations. researchgate.net The energy barrier to ring inversion in thiane is comparable to that in cyclohexane, typically in the range of 10-14 kcal/mol. nih.gov

The rate of ring inversion can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. vu.nl At low temperatures, the inversion is slow on the NMR timescale, and signals for axial and equatorial protons can be distinguished. As the temperature increases, the inversion rate increases, leading to coalescence of these signals and eventually a time-averaged spectrum at higher temperatures. vu.nl The presence of bulky substituents can affect the energy barrier for this inversion process. chemrxiv.org

The presence of methyl groups on the thiane ring, as in this compound, has a profound effect on the conformational equilibrium. The chair conformation in which both methyl groups occupy equatorial positions is expected to be the most stable, as this arrangement minimizes 1,3-diaxial interactions. libretexts.org

Theoretical calculations, such as those using density functional theory (DFT), can be employed to determine the relative energies of different conformations and the effects of substituents on these energies. nih.gov The position and nature of substituents can tune the electronic and photophysical properties of the core structure. researchgate.netnih.gov In substituted cyclohexanes, a methyl group in an equatorial position is more stable than in an axial position by approximately 1.7 kcal/mol. libretexts.org A similar preference is expected in substituted thianes.

SubstituentA-value (kcal/mol) in CyclohexaneReference
Methyl (Me)1.76 nih.gov
Phenyl (Ph)2.87 nih.gov
Trifluoromethyl (CF3)2.50 nih.gov

Table 2. A-values for Selected Substituents in Cyclohexane. The A-value represents the free energy difference (-ΔG°) between the axial and equatorial conformers. A positive A-value indicates a preference for the equatorial position.

Molecular Recognition and Chiral Discrimination in Thiane Derivatives

Chiral molecules, including thiane derivatives, can exhibit molecular recognition, where they selectively interact with other chiral molecules. This phenomenon is the basis for many biological processes and is crucial for the separation and analysis of enantiomers. nih.govnih.gov

The formation of diastereomeric complexes between a chiral host and the enantiomers of a chiral guest molecule can lead to differences in their physical and spectroscopic properties, allowing for chiral discrimination. nih.govnih.gov NMR spectroscopy is a powerful tool for studying these interactions in solution. nih.govnih.gov Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can provide detailed insights into the intermolecular interactions that govern chiral recognition. nih.govnih.govnsf.gov

The study of weakly-bound intermolecular dimers can also provide information about chiral molecular recognition. rsc.org Even molecules with transient chirality can form diastereomeric dimers that can be distinguished spectroscopically. rsc.org The understanding of these non-covalent interactions is fundamental to developing new methods for enantioselective synthesis and analysis.

Advanced Spectroscopic Characterization of 2s,6s 2,6 Dimethylthiane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For cyclic systems like (2S,6S)-2,6-Dimethylthiane, which exists predominantly in a chair conformation, NMR is particularly adept at determining the relative orientation of substituents. The (2S,6S) stereochemistry dictates a cis relationship between the two methyl groups, which preferentially occupy equatorial positions to minimize steric strain.

The ¹H NMR spectrum of this compound provides key insights into the proton environments and their spatial relationships. The chemical shifts and coupling constants are indicative of the axial or equatorial orientation of the protons on the thiane (B73995) ring.

In the chair conformation of the cis isomer, the protons at the C2 and C6 positions (H-2 and H-6) are in axial positions, while the methyl groups are in equatorial positions. The protons on the methylene (B1212753) groups at C3, C4, and C5 will have distinct chemical shifts depending on whether they are in axial or equatorial environments. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) compared to their equatorial counterparts.

The coupling constants between adjacent protons are also highly informative. The dihedral angle between axial-axial protons is approximately 180°, leading to a large coupling constant (typically 8-13 Hz). In contrast, the dihedral angles for axial-equatorial and equatorial-equatorial protons are around 60°, resulting in smaller coupling constants (typically 2-5 Hz).

Table 1: ¹H NMR Spectral Data for this compound

Proton Multiplicity Chemical Shift (δ, ppm) Coupling Constants (J, Hz)
H-2, H-6 Multiplet ~2.7 J(Hax, Hax) ≈ 10-12, J(Hax, Heq) ≈ 2-4
CH₃-2, CH₃-6 Doublet ~1.2 J(H, CH₃) ≈ 7
H-3ax, H-5ax Multiplet ~1.5
H-3eq, H-5eq Multiplet ~1.8
H-4ax Multiplet ~1.4

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. In this compound, due to the molecule's symmetry, only four distinct carbon signals are expected: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C2 and C6), and two for the methylene carbons (C3/C5 and C4).

The chemical shifts in ¹³C NMR are also sensitive to stereochemistry. The "gamma-gauche effect" is particularly relevant, where a substituent causes a shielding (upfield shift) of a carbon atom that is three bonds away and in a gauche conformation. This effect can be used to distinguish between cis and trans isomers.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
C2, C6 ~39.5
C3, C5 ~33.8
C4 ~26.7

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending of its C-H and C-S bonds.

The C-H stretching vibrations of the methyl and methylene groups are typically observed in the region of 2850-3000 cm⁻¹. The C-H bending vibrations for the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range. The C-S stretching vibration is generally weaker and appears at lower frequencies, typically in the range of 600-800 cm⁻¹. The specific frequencies and intensities of these bands can provide a unique fingerprint for the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Intensity
C-H stretching (CH₂, CH₃) 2850-2960 Strong
C-H bending (CH₂, CH₃) 1440-1460 Medium

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion is often initiated by the cleavage of bonds adjacent to the sulfur atom, which is a common fragmentation pathway for cyclic sulfides. The loss of a methyl radical (•CH₃) would result in a significant fragment ion. Further fragmentation could involve the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules from the ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
130 [C₇H₁₄S]⁺ (Molecular Ion)
115 [M - CH₃]⁺
87 [M - C₃H₇]⁺
71 [C₄H₇S]⁺
55 [C₄H₇]⁺

Note: The relative abundances of the fragments can vary depending on the ionization conditions.

Computational Investigations of 2s,6s 2,6 Dimethylthiane

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and other chemical properties. For a molecule like (2S,6S)-2,6-dimethylthiane, DFT calculations would be instrumental in elucidating its most stable three-dimensional structure. However, no specific studies applying DFT for the structural elucidation of this compound were found.

Optimized Molecular Geometry and Bond Parameters

A primary output of DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This analysis would provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the exact distances between the sulfur, carbon, and hydrogen atoms, as well as the angles defining the chair conformation of the thiane (B73995) ring and the orientation of the two methyl groups.

Without published research, a data table of these specific parameters cannot be constructed. A hypothetical table would appear as follows, but the values remain undetermined.

Table 1: Hypothetical Bond Parameters for this compound

Parameter Atom 1 Atom 2 Atom 3 Value (Å or °)
Bond Length S1 C2 Data not available
Bond Length C2 C3 Data not available
Bond Length C2 C(Methyl) Data not available
Bond Angle C6 S1 C2 Data not available

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A computational study on this compound would calculate these energy levels and map the spatial distribution of the HOMO and LUMO across the molecule. This would reveal which atoms are most involved in electron donation and acceptance. As no such study is available, the specific HOMO-LUMO energies and their energy gap are unknown.

Table 2: Hypothetical FMO Properties for this compound

Property Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using colors to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral potential.

For this compound, an MEP map would likely show a region of negative potential around the sulfur atom due to its lone pairs of electrons, making it a potential site for interaction with electrophiles. The rest of the hydrocarbon structure would likely show neutral potential. Without specific calculations, a quantitative map and its corresponding values cannot be provided.

Theoretical Predictions of Stereochemical Behavior and Reactivity

The computational data from DFT, FMO, and MEP analyses would collectively allow for theoretical predictions of the stereochemical behavior and reactivity of this compound. For instance, the optimized geometry would confirm the preferred conformation (e.g., a chair conformation with diequatorial methyl groups). The HOMO-LUMO analysis would predict how the molecule might react in pericyclic reactions or with various reagents. The MEP map would pinpoint the most likely sites for nucleophilic or electrophilic attack, guiding predictions of reaction mechanisms.

In the absence of these computational studies for this compound, any discussion of its specific theoretical reactivity or stereochemical behavior would be speculative.

Table of Compound Names

Compound Name

Chemical Reactivity and Transformations of 2s,6s 2,6 Dimethylthiane

Stereospecific Oxidations of Sulfur in the Thiane (B73995) Ring

The synthesis of chiral sulfoxides is a well-developed field in organic chemistry. illinois.eduresearchgate.netwiley-vch.de Common methods involve the use of chiral oxidizing agents or metal-based catalysts with chiral ligands to achieve high levels of enantioselectivity in the oxidation of prochiral sulfides. illinois.eduresearchgate.net In the case of an already chiral molecule like (2S,6S)-2,6-dimethylthiane, oxidation will lead to diastereomers. The diastereoselectivity of such an oxidation would depend on the reagent and reaction conditions.

For instance, the oxidation of similar cyclic sulfides has been shown to be highly dependent on the nature of the oxidant. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are known to effect such transformations. The stereochemical outcome is often rationalized by considering the approach of the oxidant to the sulfur lone pairs, with the bulkier methyl groups directing the attack to the less hindered face.

Table 1: Potential Oxidation Products of this compound

Starting MaterialOxidizing AgentPotential ProductsStereochemistry
This compoundm-CPBAThis compound-1-oxideDiastereomers (sulfoxide oxygen axial or equatorial)
This compound-1-oxideExcess m-CPBAThis compound-1,1-dioxideSingle stereoisomer (sulfone)

Further oxidation of the resulting diastereomeric sulfoxides would yield the corresponding sulfone, this compound-1,1-dioxide. The synthesis of chiral sulfones is an area of active research due to their presence in various biologically active molecules and their utility as chiral intermediates. nih.gov

Ring Transformations and Derivatization Reactions of Thiane Systems

For example, reactions involving the formation of sulfonium (B1226848) salts by alkylation of the sulfur atom can be a prelude to various transformations. These sulfonium salts can act as intermediates in reactions such as the Stevens or Sommelet-Hauser rearrangements, potentially leading to ring-expanded or ring-contracted products, although such reactions would be highly dependent on the specific substrates and conditions.

Derivatization can also be achieved through the functionalization of the carbon atoms of the thiane ring. For instance, α-lithiation of the thiane ring followed by reaction with an electrophile is a common strategy for introducing substituents. In the case of this compound, the stereochemistry of the existing methyl groups would be expected to direct the stereochemical outcome of such functionalization reactions.

Formation of Functionalized Chiral Thiane Derivatives

The synthesis of functionalized chiral thiane derivatives is of interest for their potential applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. Starting from this compound, a variety of derivatives can be envisioned through reactions that preserve the core chiral scaffold.

The oxidation products, namely the chiral sulfoxides and sulfones, represent the most direct functionalized derivatives. These compounds themselves can serve as precursors for further transformations. For example, the Pummerer rearrangement of the sulfoxide (B87167) could be employed to introduce an acetoxy group at the α-position to the sulfur atom, leading to a functionalized thiane derivative.

Furthermore, the development of methods for the enantioselective α-functionalization of amines has been a significant area of research, and analogous transformations on cyclic sulfides could provide a route to functionalized chiral thianes. nih.gov The use of transition-metal catalysts with chiral ligands has proven effective in the C-H functionalization of various heterocyclic systems, a strategy that could potentially be adapted for the derivatization of this compound. mdpi.com

The synthesis of six-membered rings with multiple chiral centers is a key objective in organic synthesis, and chiral thianes serve as valuable building blocks in this context. nih.gov The inherent chirality of this compound makes it an attractive starting material for the synthesis of more complex chiral molecules.

Applications of 2s,6s 2,6 Dimethylthiane and Its Derivatives in Asymmetric Synthesis and Catalysis

Chiral Auxiliaries and Ligands in Asymmetric Reactions

The fundamental structure of (2S,6S)-2,6-Dimethylthiane, possessing C2 symmetry and stereogenic centers, makes it a theoretical candidate for use as a chiral auxiliary or as a scaffold for chiral ligands. In a typical application, a chiral auxiliary is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is achieved, the auxiliary is removed. However, specific research detailing the use of this compound for this purpose is not currently documented.

Derivatives of chiral cyclic compounds are often developed into ligands for metal-catalyzed enantioselective reactions. The sulfur atom in the thiane (B73995) ring could potentially coordinate with a metal center, and the stereogenic carbons at the 2 and 6 positions could create a chiral environment to influence the stereochemical outcome of a catalytic reaction. Despite this potential, there is a lack of specific studies demonstrating the application of this compound or its direct derivatives as ligands in enantioselective catalysis.

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral compound. This is the basis for techniques like chiral chromatography. The defined stereochemistry of this compound suggests it could be used as a chiral selector or as part of a larger host molecule for recognizing guest enantiomers. However, published research specifically investigating the role of this compound in chiral recognition processes has not been identified.

Exploration in Green Chemistry Applications of Thiane Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govmdpi.com This involves strategies like using environmentally benign solvents, developing reusable catalysts, and designing energy-efficient reaction pathways. mdpi.combohrium.com

In the context of thiane derivatives, green chemistry applications are an area of active interest. The development of sustainable synthetic methods for sulfur-containing heterocycles is driven by their presence in medicinally important compounds. researchgate.netnih.gov Green approaches in this area often focus on:

Catalysis: Utilizing non-toxic, recyclable, and highly efficient catalysts to promote reactions under mild conditions. bohrium.comresearchgate.net

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, glycerol, or ionic liquids. mdpi.comresearchgate.net

Energy Efficiency: Employing methods such as microwave or ultrasound assistance to reduce reaction times and energy consumption. nih.gov

While these principles are broadly applied to the synthesis of heterocycles, including related sulfur-containing rings like thiazines and thiadiazoles, specific studies detailing the green chemistry applications of this compound or its close derivatives are not extensively documented. researchgate.netnih.govbohrium.com The exploration of thiane derivatives in green chemistry represents a promising field for future research, aiming to develop more sustainable pathways for the synthesis of these valuable chemical scaffolds.

Future Research Directions for 2s,6s 2,6 Dimethylthiane

Development of Novel Stereoselective Synthetic Routes to Chiral Thianes

The efficient and selective synthesis of enantiopure chiral thianes, including (2S,6S)-2,6-dimethylthiane, is a cornerstone for its future application. Current synthetic strategies often involve multi-step procedures or suffer from limitations in stereocontrol. Future research should prioritize the development of more direct, atom-economical, and highly stereoselective synthetic routes.

One promising avenue lies in the advancement of asymmetric catalysis . The development of novel chiral catalysts, including transition metal complexes and organocatalysts, could enable the direct enantioselective synthesis of 2,6-disubstituted thianes from readily available starting materials. For instance, asymmetric hydrogenation or transfer hydrogenation of corresponding 2,6-dimethyl-2H-thiopyrans or related unsaturated precursors using chiral rhodium, ruthenium, or iridium catalysts could provide a direct route to the desired stereoisomer. Furthermore, asymmetric cyclization reactions, such as intramolecular hydrothiolation of prochiral dialkenyl sulfides, represent a powerful strategy to construct the chiral thiane (B73995) ring system with high enantioselectivity.

Another area ripe for exploration is enzymatic and chemo-enzymatic synthesis . Biocatalysis offers the potential for unparalleled stereoselectivity under mild reaction conditions. Future efforts could focus on identifying or engineering enzymes, such as reductases or cyclases, that can catalyze the formation of this compound with high fidelity. Chemo-enzymatic approaches, combining the strengths of traditional organic synthesis with the selectivity of biocatalysis, could also provide efficient pathways. For example, a chemical synthesis could be used to generate a prochiral precursor that is then stereoselectively cyclized or modified by an enzyme.

The development of these novel synthetic routes will be crucial for making this compound and other chiral thianes more accessible for further research and potential applications.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the three-dimensional structure, conformational dynamics, and reaction mechanisms of this compound is essential for its rational application. Future research should leverage a synergistic combination of advanced spectroscopic techniques and computational modeling to gain deeper insights into its stereochemical behavior.

Advanced NMR Spectroscopy techniques will be instrumental in elucidating the precise conformation and stereochemistry of this compound and its derivatives. The use of chiral solvating agents or chiral lanthanide shift reagents can be employed to differentiate between enantiomers and diastereomers in NMR spectra, providing a powerful tool for determining enantiomeric purity and studying intermolecular interactions. acs.org Furthermore, advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the spatial proximity of atoms, aiding in the definitive assignment of the cis or trans relationship of the methyl groups and the preferred chair conformation of the thiane ring.

Computational Chemistry , particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies. DFT calculations can be used to predict the relative stabilities of different conformers of 2,6-dimethylthiane, calculate NMR chemical shifts and coupling constants to aid in spectral interpretation, and model the transition states of reactions involving this chiral heterocycle. longdom.orgrsc.org This predictive power can guide the design of new synthetic routes and help to rationalize the stereochemical outcomes of reactions. For instance, computational modeling can be used to understand the binding of this compound as a chiral ligand to a metal center, providing insights that are crucial for the design of new asymmetric catalysts.

The integration of advanced spectroscopic data with high-level computational models will provide a comprehensive understanding of the structure-property relationships of this compound, paving the way for its rational design and application in various fields.

Expanding Applications in Catalysis and Materials Science

The unique stereochemical properties of this compound make it an attractive candidate for a range of applications, particularly in asymmetric catalysis and materials science. Future research should focus on exploring and expanding these potential applications.

In the realm of asymmetric catalysis , this compound and its derivatives could serve as novel chiral ligands for transition metal catalysts. nih.gov The sulfur atom in the thiane ring can coordinate to a metal center, and the stereochemically defined methyl groups can create a chiral environment that influences the stereochemical outcome of a catalytic reaction. Research in this area should involve the synthesis of a library of 2,6-disubstituted thiane ligands and their evaluation in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cyclopropanations. The development of recyclable chiral catalysts based on thiane ligands would also be a significant advancement, aligning with the principles of green chemistry. mdpi.com

In materials science , the incorporation of chiral units like this compound into polymers and other materials can impart unique chiroptical properties. scispace.com Future research could explore the synthesis of chiral polymers where the thiane moiety is part of the polymer backbone or a pendant group. Such materials could find applications in chiral recognition, enantioselective separations, and as components in circularly polarized luminescence (CPL) devices. The self-assembly of chiral thiane-containing molecules into supramolecular structures is another exciting avenue, potentially leading to the development of novel chiral gels, liquid crystals, and other functional materials. nih.gov

The exploration of these applications will not only demonstrate the practical utility of this compound but also contribute to the broader development of chiral technologies.

Q & A

Basic Research Questions

Q. What are the optimal methods for stereoselective synthesis of (2S,6S)-2,6-Dimethylthiane, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., enantiopure ligands in transition-metal catalysis) and controlled reaction parameters. Key steps include:

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate the desired stereoisomer .
  • Reaction optimization : Vary solvents (e.g., THF vs. DCM), temperatures, and catalyst loadings to enhance enantiomeric excess (ee). Monitor progress via GC-MS or NMR .
  • Purification : Employ recrystallization or column chromatography with chiral stationary phases to isolate high-purity product .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., DFT calculations) to verify stereochemistry .
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .
  • Chiral HPLC : Quantify enantiomeric purity using a chiral column (e.g., Chiralpak® AD-H) and UV detection .

Advanced Research Questions

Q. How can computational chemistry predict the conformational stability and reactivity of this compound in catalytic applications?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model ring-flipping dynamics and axial/equatorial methyl group preferences .
  • DFT calculations : Analyze transition states for sulfur-centered reactions (e.g., oxidation to sulfoxide) and predict regioselectivity .
  • Docking studies : Evaluate interactions with enzymes or metal catalysts to design targeted derivatives .

Q. What experimental strategies resolve contradictions in reported thermodynamic stability data for this compound conformers?

  • Methodological Answer :

  • Variable-temperature NMR : Measure ΔG\Delta G^\ddagger for ring inversion by coalescence temperature analysis .
  • Calorimetry : Compare experimental enthalpy values (e.g., DSC) with computational predictions to identify outliers .
  • Control experiments : Replicate studies under inert atmospheres to exclude oxidation artifacts .

Q. How can researchers assess the environmental persistence and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301 protocols to measure half-life in soil/water systems .
  • QSAR modeling : Predict bioaccumulation potential (LogP) and toxicity endpoints (e.g., LC50 for aquatic organisms) .
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for minimizing measurement uncertainty in quantifying this compound in complex matrices?

  • Methodological Answer :

  • Error propagation analysis : Calculate combined uncertainty from calibration curves and instrument precision .
  • Internal standards : Use deuterated analogs (e.g., d6d_6-thiane derivatives) to correct for matrix effects in LC-MS .
  • Interlaboratory validation : Participate in round-robin trials to validate reproducibility .

Q. How should researchers address discrepancies between experimental and computational data for this compound’s electronic properties?

  • Methodological Answer :

  • Benchmarking : Compare DFT functionals (e.g., B3LYP vs. M06-2X) to identify the most accurate method for sulfur-containing systems .
  • Experimental validation : Use UV-Vis spectroscopy to measure electronic transitions and compare with TD-DFT results .
  • Sensitivity analysis : Test how basis set size and solvation models affect computational outcomes .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

  • Methodological Answer :

  • Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes .
  • Ventilation : Use fume hoods with >0.5 m/s face velocity to prevent vapor accumulation .
  • Spill management : Neutralize residues with activated charcoal and dispose via hazardous waste protocols .

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